(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone is a chemical compound that features a triazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-amino-1H-1,2,4-triazole with piperidine in the presence of a suitable coupling agent. The reaction conditions often include:
Solvent: Common solvents used include dimethylformamide (DMF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole or piperidine derivatives.
Scientific Research Applications
(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1H-1,2,4-triazol-3-yl)(morpholin-1-yl)methanone
- (5-Amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone
- (5-Amino-1H-1,2,4-triazol-3-yl)(azepan-1-yl)methanone
Uniqueness
(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone is unique due to the presence of both a triazole ring and a piperidine ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-8-10-6(11-12-8)7(14)13-4-2-1-3-5-13/h1-5H2,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIDLMZPKAFSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350314 |
Source
|
Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294853-92-2 |
Source
|
Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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